

Application Notes and Protocols for (R)-BAY-899 in Reducing Serum Estradiol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY-899 is a potent and selective, orally active antagonist of the luteinizing hormone receptor (LH-R).[1] As the R-enantiomer of BAY-899, it demonstrates high affinity for both human and rat LH receptors, with IC50 values of 185 nM and 46 nM, respectively.[1] The luteinizing hormone receptor is a critical component of the hypothalamic-pituitary-gonadal axis, playing a pivotal role in the regulation of sex hormone production.[2] By antagonizing the LH receptor, (R)-BAY-899 effectively inhibits the signaling cascade that leads to the synthesis of sex hormones, including estradiol.[2] Preclinical studies have demonstrated its efficacy in reducing serum estradiol levels in vivo, making it a valuable tool for research in sex hormonedependent conditions.

Mechanism of Action

(R)-BAY-899 functions as a non-competitive antagonist of the luteinizing hormone receptor. Upon oral administration, it is absorbed and systemically distributed, where it binds to LH receptors on target cells, primarily in the gonads. This binding prevents the endogenous ligand, luteinizing hormone (LH), from activating the receptor. The blockade of LH-R signaling disrupts the downstream cascade that is responsible for steroidogenesis, ultimately leading to a reduction in the synthesis and secretion of estradiol.



Data Presentation

In Vitro Potency of (R)-BAY-899

Receptor	Species	IC50 (nM)
LH-R	Human (hLH)	185
LH-R	Rat (rLH)	46

Data sourced from publicly available information.[1]

In Vivo Efficacy of (R)-BAY-899 on Serum Estradiol in Female Rats

A study in intact female rats demonstrated the in vivo efficacy of **(R)-BAY-899** in reducing serum estradiol levels.

Compound	Dose (mg/kg, p.o., q.d. for 8 days)	Mean Serum Estradiol Level (pg/mL)	% Reduction vs. Vehicle
Vehicle	-	~45	-
(R)-BAY-899	12.5	~25	~44%

Data are estimated from figures in Wortmann et al., J Med Chem, 2019 and represent approximate values for illustrative purposes. The study reported a statistically significant reduction (p < 0.05) compared to the vehicle-treated group.

Experimental Protocols

Protocol 1: In Vivo Assessment of (R)-BAY-899 on Serum Estradiol Levels in Female Rats

Objective: To determine the effect of orally administered **(R)-BAY-899** on serum estradiol concentrations in female rats.

Materials:



- (R)-BAY-899
- Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
- Female Wistar rats (8-10 weeks old)
- Oral gavage needles (appropriate size for rats)
- Syringes
- Blood collection tubes (e.g., serum separator tubes)
- Centrifuge
- Estradiol ELISA kit (validated for rat serum)
- Microplate reader

Procedure:

- Animal Acclimatization: Acclimatize female Wistar rats to the housing conditions for at least one week prior to the experiment. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, (R)-BAY-899
 12.5 mg/kg). A minimum of 5-8 animals per group is recommended.
- Drug Formulation: Prepare a homogenous suspension of (R)-BAY-899 in the chosen vehicle at the desired concentration. For a 12.5 mg/kg dose, a common dosing volume is 5-10 mL/kg.
- Administration: Administer the formulated (R)-BAY-899 or vehicle to the rats via oral gavage once daily (q.d.) for 8 consecutive days.
- Blood Sample Collection: On day 8, approximately 2-4 hours after the final dose, collect blood samples from the rats via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).



- Serum Preparation: Dispense the collected blood into serum separator tubes. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
- Estradiol Measurement: Analyze the collected serum for estradiol concentrations using a validated rat estradiol ELISA kit, following the manufacturer's instructions.
- Data Analysis: Calculate the mean serum estradiol concentrations for each group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference between the treatment and vehicle groups.

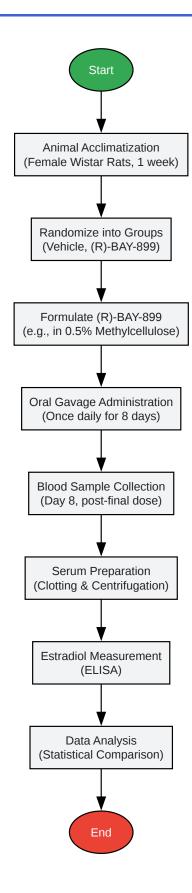
Visualizations



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Caption: LH Receptor Signaling and (R)-BAY-899 Inhibition.





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Caption: In Vivo Experimental Workflow.



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References

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